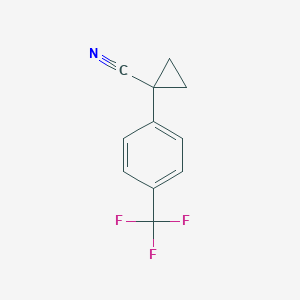

![molecular formula C6H15ClOSi B180322 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- CAS No. 18171-24-9](/img/structure/B180322.png)

1-Propanol, 3-[(chloromethyl)dimethylsilyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

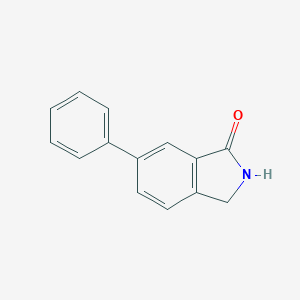

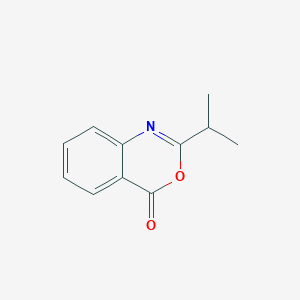

1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a chemical compound with the molecular formula C6H15ClOSi and a molecular weight of 166.72 . It appears as a transparent liquid . This compound is used for experimental and research purposes .

Synthesis Analysis

The synthesis of 3-[(chloromethyl)dimethylsilyl]propan-1-ol involves the use of toluene-4-sulfonic acid in methanol at 20 degrees Celsius for 24 hours . The yield of this reaction is reported to be 92% .Molecular Structure Analysis

The molecular structure of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- consists of a propanol backbone with a chloromethyl dimethylsilyl group attached to the third carbon .Scientific Research Applications

Asymmetric Synthesis

- "1-Propanol, 3-[(chloromethyl)dimethylsilyl]-" has been utilized in the asymmetric synthesis of certain compounds. For example, it's used in the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This process involves microbial reductases and has shown high enantioselectivity, which is crucial for creating specific drug enantiomers (Choi et al., 2010).

Reaction Studies

- Studies on alkylaluminum compounds with cyclic ethers include the reaction with derivatives like 3,3-bis(chloromethyl), leading to various propanols, demonstrating the compound's reactivity and potential in organic synthesis (Miller, 1968).

Catalysis

- In catalysis, the compound finds applications in hydrogenation reactions, such as in the hydrogenation of dimethyl malonate to 1,3-propanediol, showcasing its role in industrial chemical processes (Zheng et al., 2017).

Copolymerization

- This chemical is also relevant in copolymerization processes. For example, it has been used in the copolymerization of propylene and certain monomers, contributing to the development of polymers with high thermooxidative stability (Wilén & Näsman, 1994).

Biochemical Applications

- Its biochemical applications include its use in the biocatalytic asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenyl-1-propanol, highlighting its role in producing optically pure intermediates for drug synthesis (Huang, 2015).

properties

IUPAC Name |

3-[chloromethyl(dimethyl)silyl]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClOSi/c1-9(2,6-7)5-3-4-8/h8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFRHWIVWJKUIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCO)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477315 |

Source

|

| Record name | 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | |

CAS RN |

18171-24-9 |

Source

|

| Record name | 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)

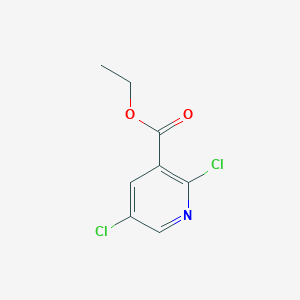

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)

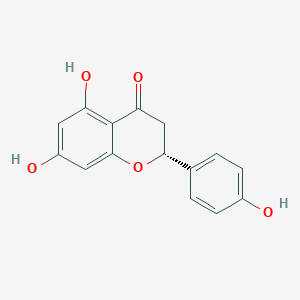

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)